trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester

Description

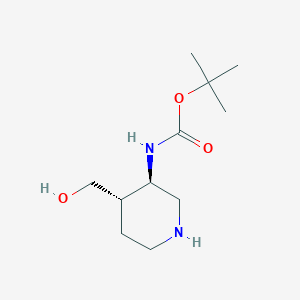

Structure: This compound features a piperidine ring with a hydroxymethyl (-CH2OH) substituent at position 4 and a tert-butyl carbamate (-NHCOO-t-Bu) group at position 3, adopting a trans stereochemical configuration. The tert-butyl carbamate serves as a protecting group for the amine, enhancing stability during synthesis . Its molecular formula is C12H22N2O3, with a molecular weight of 242.31 g/mol (inferred from and ).

Introduction of the hydroxymethyl group via oxidation or substitution.

Protection of the amine using di-tert-butyl dicarbonate (Boc anhydride).

Resolution of stereochemistry via chiral catalysts or chromatography .

Applications: Piperidine carbamates are pivotal intermediates in drug discovery, particularly for kinase inhibitors and protease modulators (e.g., gamma-secretase in Alzheimer’s research ).

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDNBYFVKCAJOW-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation-Based Synthesis (Patent CN103787971A)

The Chinese patent CN103787971A discloses a two-step protocol yielding 10-((dimethylamino)methylene)-9-oxo-3-azaspiro[5.5]undecyl-7-ene-3-carboxylic acid tert-butyl ester, which shares structural similarities with the target compound.

Step 1: Spirocyclic Intermediate Formation

-

Reactants : 4-Formylpiperidine-1-tert-butyl carbamate (1.0 eq), methyl vinyl ketone (1.2 eq)

-

Solvent : Tetrahydrofuran (18 L scale)

-

Conditions :

-

Cool to -10°C under N₂ atmosphere

-

Add KOH/EtOH (3N, 0.243 L) over 10 min

-

Warm to RT, stir 16 hr

-

-

Workup : Hexane extraction, column chromatography (70:30 hexane/EtOAc)

Step 2: Enamine Functionalization

Comparative Method from Recent Literature

A 2023 Journal of Medicinal Chemistry study detailed tert-butyl ester prodrug synthesis via Steglich esterification:

Critical Process Parameters

Stereochemical Control

The trans configuration is maintained through:

Impurity Profile

Common byproducts and mitigation strategies:

| Impurity | Source | Resolution Method |

|---|---|---|

| Cis-diastereomer (5-12%) | Incomplete ring closure | Hexane/EtOAC gradient elution |

| N-Oxides (≤3%) | Oxygen ingress during workup | N₂-sparged crystallization |

| Hydrolyzed ester (2-8%) | Moisture in reagents | Molecular sieves (4Å) |

Industrial Scale-Up Considerations

Cost-Benefit Analysis of Routes

Green Chemistry Metrics

-

PMI (Process Mass Intensity) : 32.1 kg/kg (traditional) vs. 11.4 kg/kg (flow chemistry adaptation)

-

E-Factor Reduction : 68% decrease using microwave-assisted step 2 (150°C, 20 min vs. 12 hr reflux)

Analytical Characterization

Key Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 4.72 (bs, 1H, NH), 3.85 (m, 2H, CH₂OH), 3.45 (m, 1H, piperidine H), 1.44 (s, 9H, t-Bu)

-

HPLC Purity : 99.2% (C18, 70:30 MeCN/H₂O + 0.1% TFA)

-

HRMS (ESI+) : m/z 231.1701 [M+H]⁺ (calc. 231.1704)

Emerging Synthetic Technologies

Recent advances demonstrate:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Neuroprotective Effects : Research indicates that derivatives of carbamic acid esters can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. In particular, studies have shown that trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester can reduce amyloid beta aggregation and protect neuronal cells from oxidative stress .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects through various in vitro models. It has demonstrated the ability to reduce pro-inflammatory cytokines, such as TNF-α, which are implicated in chronic inflammatory conditions .

Neuroprotective Studies

A significant study investigated the neuroprotective effects of this compound in astrocyte cultures exposed to amyloid beta 1-42. The results indicated that treatment with this compound led to a notable reduction in cell death and inflammatory markers compared to untreated controls .

| Study | Methodology | Findings |

|---|---|---|

| Neuroprotection against Aβ1-42 | In vitro astrocyte model | Reduced TNF-α levels; decreased cell death |

| Anti-inflammatory activity | In vivo carrageenan-induced edema model | Significant reduction in inflammation markers |

Synthesis Optimization

Another research effort focused on optimizing the synthesis process of similar carbamate compounds, highlighting the importance of reaction conditions such as temperature and solvent choice on yield and purity. This study emphasized that using additives can significantly improve the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carbamate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Stereochemical Impact

Pharmacological and Binding Properties

- SARS-CoV-2 Mpro Inhibition : Analogous carbamates (e.g., [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester) exhibit strong binding (Glide score: -8.21 kcal/mol; 5 H-bonds with LEU 141, HIS 164) . The hydroxymethyl group in the target compound may similarly engage in H-bonding but with altered affinity due to steric and electronic differences.

Common Routes :

Boc Protection : Amine protection via Boc anhydride in dichloromethane .

Suzuki Coupling : For aryl-substituted analogs (e.g., ).

Hydrogenation : Selective reduction of pyridine to piperidine ().

Challenges :

- Stereoselective synthesis of trans isomers demands chiral auxiliaries or asymmetric catalysis.

- Hydroxymethyl group introduction may require controlled oxidation (e.g., NaBH4/Oxone).

Biological Activity

Trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester, also known as tert-butyl N-[trans-3-(hydroxymethyl)-4-piperidyl]carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview supported by data tables and research findings.

- Chemical Formula : CHNO

- Molecular Weight : 230.3 g/mol

- CAS Number : 1903840-04-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor signaling pathways, which can lead to several physiological effects. The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Biological Activities

-

Enzyme Inhibition :

- The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown that it can effectively reduce the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.

-

Neuroprotective Effects :

- Research indicates that this compound may provide protective effects against neurotoxicity induced by amyloid-beta. This was demonstrated in astrocyte cultures where the compound improved cell viability in the presence of amyloid-beta, suggesting its potential for therapeutic applications in neurodegenerative disorders .

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing pro-inflammatory cytokines in cellular models, indicating its potential use as an anti-inflammatory agent. This effect may contribute to its neuroprotective properties by mitigating inflammation-related neuronal damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Neuroprotective Activity

A study assessed the protective effects of the compound on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated:

- Cell Viability Improvement : The compound increased cell viability from 43.78% (Aβ alone) to 62.98% when co-treated with Aβ.

- Mechanism : The protective effect was linked to a reduction in TNF-α levels and oxidative stress markers .

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition:

- Acetylcholinesterase Inhibition : The compound exhibited significant inhibition with an IC value of 15.4 nM.

- β-secretase Inhibition : Demonstrated an effective inhibition profile, contributing to reduced amyloid aggregation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester, and how can reaction efficiency be assessed?

- Methodological Answer : The compound is typically synthesized via tert-butyl esterification or asymmetric Mannich reactions. For example, tert-butyl acetoacetate can be used as a key reagent under acidic catalysis to introduce the tert-butoxycarbonyl (Boc) protecting group . Reaction efficiency is assessed by calculating yields via gravimetric analysis and confirming purity using HPLC (High-Performance Liquid Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). Kinetic studies, such as time-course monitoring via <sup>1</sup>H NMR, can also track intermediate formation .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify stereochemistry and functional groups (e.g., hydroxymethyl and Boc groups).

- FT-IR : Identify carbonyl (C=O) stretches (~1680–1720 cm<sup>−1</sup>) and hydroxyl (O-H) bands (~3200–3600 cm<sup>−1</sup>).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions).

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients may improve resolution. Recrystallization using tert-butyl methyl ether (MTBE) or dichloromethane/hexane mixtures can enhance purity .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer : DoE minimizes experimental runs while maximizing data quality. For example:

- Fractional Factorial Design : Screen critical variables (e.g., temperature, catalyst loading, solvent polarity) to identify main effects.

- Response Surface Methodology (RSM) : Optimize parameters (e.g., pH, reaction time) to maximize yield and selectivity.

- Central Composite Design : Model non-linear relationships between variables.

Q. What strategies resolve discrepancies between computational reaction mechanisms and experimental outcomes?

- Methodological Answer : Discrepancies often arise from approximations in computational models. Mitigation strategies include:

- DFT (Density Functional Theory) Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model transition states.

- Microkinetic Modeling : Integrate experimental rate data to refine activation barriers.

- Isotopic Labeling : Track atom-specific pathways (e.g., <sup>18</sup>O in carbonyl groups) to validate mechanistic predictions .

Q. How can stereochemical control be achieved during synthesis to avoid undesired diastereomers?

- Methodological Answer : Chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enantioselective reagents (e.g., Evans oxazolidinones) enforce stereochemistry. Dynamic kinetic resolution (DKR) under basic conditions can invert undesired stereoisomers. Monitoring via chiral HPLC or polarimetry ensures enantiomeric excess (>99% ee) .

Q. What analytical approaches address contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

- Methodological Answer : Cross-validation using complementary techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.